Product packaging for 1-(bromomethyl)-4-(prop-2-en-1-yl)benzene(Cat. No.:CAS No. 69411-38-7)

1-(bromomethyl)-4-(prop-2-en-1-yl)benzene

Cat. No.: B6611589
CAS No.: 69411-38-7
M. Wt: 211.10 g/mol
InChI Key: PFBAYRXRCCHFAF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(prop-2-en-1-yl)benzene ( 69411-38-7) is a valuable synthetic intermediate in organic and medicinal chemistry research. This compound, with the molecular formula C10H11Br and a molecular weight of 211.10 g/mol , features both a reactive benzylic bromide and an allylic side chain on a benzene ring . This dual functionality makes it a versatile building block, or synthon, for constructing more complex molecular architectures. Researchers can utilize this compound in various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, via its bromomethyl group. Simultaneously, the 2-propenyl (allyl) side chain offers opportunities for further chemical modifications, including oxidation, cyclization, or polymerization reactions . Its primary research applications include the synthesis of novel pharmaceutical candidates, the development of organic materials, and serving as a precursor in the preparation of other fine chemicals. The compound is offered with high purity and is readily available for research and development purposes . Handling Note: This chemical is for research use only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11Br B6611589 1-(bromomethyl)-4-(prop-2-en-1-yl)benzene CAS No. 69411-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-7H,1,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBAYRXRCCHFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromomethyl 4 Prop 2 En 1 Yl Benzene and Its Derivatives

Conventional Synthetic Pathways to 1-(bromomethyl)-4-(prop-2-en-1-yl)benzene

Conventional methods typically rely on well-established reactions in organic chemistry, prioritizing accessibility of starting materials and procedural simplicity.

A primary and highly effective method for synthesizing this compound is the benzylic bromination of 4-allyl-1-methylbenzene (or p-allyltoluene). This reaction selectively targets the benzylic C-H bonds, which are weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org

The reagent of choice for this transformation is N-Bromosuccinimide (NBS). youtube.com Using NBS is crucial for achieving high chemoselectivity. While molecular bromine (Br₂) could also perform the bromination, it tends to cause unwanted side reactions, particularly electrophilic addition across the allyl group's double bond. chadsprep.com NBS provides a low, constant concentration of Br₂ in situ through its reaction with trace amounts of hydrogen bromide (HBr) that are generated during the radical chain process. libretexts.org This low bromine concentration favors the desired radical substitution at the benzylic position over the competing ionic addition reaction. chadsprep.com

The reaction mechanism is a radical chain reaction, typically initiated by light (hν) or a radical initiator like benzoyl peroxide. chadsprep.com

Initiation: Homolytic cleavage of the initiator or a Br-Br bond generates the initial bromine radical (Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from the benzylic position of 4-allyl-1-methylbenzene, forming HBr and a resonance-stabilized benzylic radical. youtube.com

This benzylic radical then reacts with a Br₂ molecule (generated from NBS + HBr) to form the product, this compound, and another bromine radical, which continues the chain. youtube.comyoutube.com

Termination: The reaction concludes when radicals combine.

Interactive Table 1: Representative Conditions for Benzylic Bromination

Starting Material Reagent/Initiator Solvent Key Feature
4-allyl-1-methylbenzene N-Bromosuccinimide (NBS) / Light (hν) or Peroxide Carbon tetrachloride (CCl₄) High selectivity for benzylic position; minimizes addition to the allyl group. libretexts.org

An alternative strategy involves forming the carbon-carbon bond of the allyl group through the allylation of a suitable brominated benzene (B151609) precursor. This approach typically utilizes organometallic cross-coupling reactions. For instance, a Grignard reaction can be employed, where an aryl Grignard reagent reacts with an allyl halide. sciencemadness.org

A common precursor for such a synthesis could be 1-bromo-4-methylbenzene. This would first be converted to a Grignard reagent, which is then reacted with an allyl halide like allyl bromide. However, a more direct route to a related bromoallyl compound involves starting with a di-halogenated benzene, such as 1,4-dibromobenzene. chemicalbook.com One of the bromine atoms can be selectively reacted with magnesium to form a Grignard reagent, which then couples with allyl bromide. This would yield 4-allyl-1-bromobenzene. While this is not the target molecule, it is a key intermediate that could be further functionalized in a multi-step synthesis.

Modern cross-coupling reactions offer more versatile routes. For example, a Suzuki coupling reaction between an arylboronic acid and an allyl halide can form the C-C bond under palladium catalysis. sciencemadness.orgsciencemadness.org

Interactive Table 2: Examples of Allylation via Cross-Coupling Reactions

Aromatic Substrate Allyl Source Catalyst/Conditions Intermediate Product
1,4-Dibromobenzene Allyl bromide Mg, ether (Grignard formation) 1-bromo-4-(prop-2-en-1-yl)benzene

Multi-step syntheses provide the flexibility to construct this compound from simpler, more readily available starting materials like benzene or toluene (B28343). libretexts.orgyoutube.com The synthetic plan involves strategically introducing and modifying substituents, paying close attention to the directing effects of the groups on the aromatic ring.

A plausible retrosynthetic analysis starting from benzene could be:

Final Step: Benzylic bromination of 4-allyl-1-methylbenzene, as described in section 2.1.1.

Intermediate Step: Introduction of the allyl group onto toluene. This is challenging to do directly via Friedel-Crafts alkylation due to carbocation rearrangements. A more controlled method would be necessary.

Initial Step: Friedel-Crafts alkylation of benzene to form toluene. libretexts.org

A more practical and controlled multi-step route might involve:

Friedel-Crafts Acylation: Benzene reacts with propanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form propiophenone. libretexts.org This step avoids the rearrangements common in Friedel-Crafts alkylation.

Reduction & Dehydration: The ketone can be subjected to a sequence of reactions, such as reduction to an alcohol followed by dehydration, to generate the allyl group.

Methylation: A methyl group would need to be introduced onto the ring.

Benzylic Bromination: The final benzylic bromination would yield the target compound.

Given the complexity, a more convergent approach is often favored, such as the one beginning with 4-allyl-1-methylbenzene, which can be sourced commercially or synthesized separately.

Advanced and Stereoselective Synthetic Approaches

Advanced synthetic methods focus on achieving high levels of selectivity, particularly in the context of creating more complex molecules derived from this compound that possess specific stereochemistry.

The parent molecule, this compound, is achiral. However, its functional groups serve as handles for introducing chirality into the structure, leading to the synthesis of valuable chiral derivatives. nih.gov Asymmetric synthesis involves converting an achiral starting material into a chiral product, often through the use of chiral catalysts, reagents, or auxiliaries. nih.govyale.edu

A key target for asymmetric transformation is the allyl group's double bond. For example, an asymmetric dihydroxylation reaction (e.g., Sharpless asymmetric dihydroxylation) could convert the alkene into a chiral diol. This reaction employs a chiral ligand, typically derived from a cinchona alkaloid, in combination with an osmium catalyst to direct the addition of two hydroxyl groups to one face of the double bond preferentially, resulting in one enantiomer of the diol product in excess.

Similarly, an asymmetric epoxidation could transform the allyl group into a chiral epoxide. These chiral alcohol and epoxide derivatives are versatile building blocks for the synthesis of more complex molecules and potential drug candidates. nih.gov

Interactive Table 3: Hypothetical Asymmetric Synthesis of a Chiral Derivative

Substrate Reaction Type Reagent/Catalyst System Potential Chiral Product
This compound Asymmetric Dihydroxylation AD-mix-β, OsO₄ (catalytic), H₂O, t-BuOH (R)-1-(4-(bromomethyl)phenyl)propane-1,2-diol

Chemoselectivity and regioselectivity are critical concepts in the synthesis and manipulation of polyfunctional molecules like this compound.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. The benzylic bromination of 4-allyl-1-methylbenzene with NBS is a prime example of a chemoselective reaction. chadsprep.com The NBS system is specifically designed to favor radical substitution at the benzylic position while leaving the alkene functional group of the allyl moiety intact. Without this selectivity, a complex mixture of products would result.

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. An example involving a derivative of the target compound would be the hydroboration-oxidation of the allyl group. This two-step reaction sequence would regioselectively add a hydroxyl group to the terminal carbon of the double bond (an anti-Markovnikov addition), yielding 3-(4-(bromomethyl)phenyl)propan-1-ol, avoiding the formation of the isomeric alcohol with the hydroxyl group at the internal carbon. Such selective transformations are essential for ensuring the formation of a single, well-defined product isomer. rsc.org

Green Chemistry Principles in the Synthesis of Benzylic Allylic Bromides

The application of green chemistry to the synthesis of benzylic allylic bromides focuses on creating more sustainable and environmentally benign processes. Traditional methods often rely on hazardous reagents and volatile organic solvents. In contrast, green methodologies prioritize atom economy, the use of safer solvents, and catalytic over stoichiometric reagents.

Solvent-Free Reaction Conditions

Solvent-free, or "dry media," synthesis represents a significant advancement in green chemistry, aiming to reduce pollution and simplify experimental procedures. masterorganicchemistry.com These reactions, often facilitated by microwave irradiation or solid-supported reagents, can lead to enhanced selectivity, higher yields, and shorter reaction times compared to conventional methods. masterorganicchemistry.com

One approach to solvent-free benzylic bromination involves the use of N-bromosuccinimide (NBS) under microwave irradiation. This technique avoids the use of chlorinated solvents like carbon tetrachloride, which are traditionally used in Wohl-Ziegler bromination. researchgate.net The energy efficiency of microwave heating combined with the absence of a solvent makes this a particularly eco-friendly option.

Table 1: Comparison of Solvent-Free vs. Traditional Bromination of Toluene Derivatives

ParameterSolvent-Free (Microwave)Traditional (CCl₄, Reflux)
Solvent NoneCarbon Tetrachloride
Reaction Time MinutesHours
Energy Input LowerHigher
Work-up SimplifiedRequires solvent removal
Environmental Impact ReducedHigh (due to solvent)

This table provides a generalized comparison based on principles of solvent-free synthesis. Specific data would vary based on the exact substrate and reaction conditions.

Aqueous Medium Reactions

The use of water as a solvent in chemical synthesis is a cornerstone of green chemistry due to its non-toxic, non-flammable, and abundant nature. For the synthesis of benzylic bromides, several methods have been developed that utilize aqueous or biphasic systems.

A notable example is the use of a bromide-bromate couple (from salts like sodium bromide and sodium bromate) in an aqueous acidic medium. chemindigest.com This system generates bromine in situ, avoiding the handling of hazardous liquid bromine. chemindigest.com Such methods have been successfully applied to the benzylic bromination of various substituted toluenes. chemindigest.com Another green approach involves the visible-light-induced bromination of para-substituted toluenes with NBS 'on water', which proceeds efficiently at room temperature without the need for metal or acid catalysts. researchgate.net This method offers a simple work-up, often just requiring filtration of the solid product. researchgate.net

Table 2: Research Findings on Aqueous Bromination of Toluene Derivatives

Reagent SystemSubstrateConditionsYieldReference
NaBr/NaBrO₃Substituted ToluenesAqueous acidic mediumGood to Excellent chemindigest.com
NBSp-substituted Toluenes'on water', visible light (40W)High researchgate.net
H₂O₂/HBrToluenesTwo-phase systemGood researchgate.net

This table summarizes findings from studies on aqueous bromination of toluene derivatives, which are analogous to the synthesis of this compound.

Reusable Catalytic Systems in Synthesis

Magnetically recoverable nanocatalysts, for instance, offer an innovative solution for sustainable synthesis. nih.gov These catalysts, often composed of a magnetic core like iron oxide functionalized with a catalytically active species, can be easily separated from the reaction mixture using an external magnet and reused multiple times with minimal loss of activity. nih.gov This simplifies product purification and minimizes catalyst waste. nih.gov

Another approach involves the use of solid-supported catalysts, such as palladium chloride and tetraphenylphosphonium (B101447) bromide intercalated into clay. rsc.org This heterogeneous catalyst has been successfully employed for the synthesis of allylbenzenes via cross-coupling reactions and demonstrates the potential for reusability in related syntheses. rsc.org

Table 3: Examples of Reusable Catalysts in Benzylic and Allylic Functionalization

Catalyst TypeReaction TypeAdvantagesReference
Magnetically Recoverable NanocatalystGeneral Organic SynthesisEasy separation, reusability, reduced waste nih.gov
Clay-Intercalated Palladium ComplexCross-couplingReusability, facile product isolation rsc.org
Cobalt Nanoparticles on N-doped Carbonα-alkylation of NitrilesHigh activity, reusability rsc.org

This table highlights different types of reusable catalysts and their applications in reactions relevant to the synthesis of functionalized aromatic compounds.

Chemical Reactivity and Mechanistic Studies of 1 Bromomethyl 4 Prop 2 En 1 Yl Benzene

Reactivity at the Benzylic Bromide Center

The carbon-bromine bond at the benzylic position is the focal point for a variety of transformations due to the stability of intermediates, such as benzylic radicals and cations, which are stabilized by resonance with the adjacent aromatic ring.

Benzylic halides, such as 1-(bromomethyl)-4-(prop-2-en-1-yl)benzene, are highly reactive substrates for nucleophilic substitution reactions. ucalgary.ca The specific pathway, either S(_N)1 or S(_N)2, is influenced by the nature of the nucleophile, the solvent, and the structure of the halide. Primary benzylic halides generally favor the S(_N)2 pathway. ucalgary.ca

The S(_N)2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, occurring in a single, concerted step. libretexts.org This process leads to an inversion of stereochemistry if the carbon center is chiral. masterorganicchemistry.comyoutube.com The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com Strong nucleophiles are typically required for S(_N)2 reactions to proceed efficiently. youtube.com The accessibility of the electrophilic carbon is crucial, with less sterically hindered substrates like primary halides reacting faster. masterorganicchemistry.comyoutube.com For benzylic halides, the S(_N)2 reaction is generally favored when a strong nucleophile is used. youtube.com

Interactive Table: Examples of S(_N)2 Reactions

NucleophileProductReaction Conditions
Hydroxide (OH⁻)[4-(prop-2-en-1-yl)phenyl]methanol---
Cyanide (CN⁻)[4-(prop-2-en-1-yl)phenyl]acetonitrile---
Azide (N₃⁻)1-(azidomethyl)-4-(prop-2-en-1-yl)benzene---
Thiolate (RS⁻)2-{[4-(prop-2-en-1-yl)benzyl]sulfanyl}alkane---
Amine (RNH₂)N-[4-(prop-2-en-1-yl)benzyl]alkan-1-amine---

The Finkelstein reaction is a classic example of a halogen exchange reaction that proceeds via an S(_N)2 mechanism. byjus.comwikipedia.org It is typically used to convert alkyl bromides or chlorides into alkyl iodides by treatment with a solution of sodium iodide in acetone. wikipedia.orgorganic-chemistry.org The reaction's success is driven by the differential solubility of the halide salts; sodium iodide is soluble in acetone, while the resulting sodium bromide or chloride is not, thus shifting the equilibrium towards the products. wikipedia.org This reaction is particularly effective for primary, allyl, and benzyl (B1604629) halides. byjus.comwikipedia.org While traditional Finkelstein reactions are less effective for aryl halides, catalyzed versions have been developed. wikipedia.orgsigmaaldrich.comrsc.org

The reaction of this compound with an alkali metal iodide, such as sodium iodide in acetone, would be expected to yield 1-(iodomethyl)-4-(prop-2-en-1-yl)benzene.

Interactive Table: Finkelstein Reaction Details

SubstrateReagentSolventProduct
This compoundSodium Iodide (NaI)Acetone1-(iodomethyl)-4-(prop-2-en-1-yl)benzene
This compoundPotassium Fluoride (KF)Dimethylformamide1-(fluoromethyl)-4-(prop-2-en-1-yl)benzene

The benzylic bromide can be converted into various organometallic reagents, which are valuable intermediates in organic synthesis for forming new carbon-carbon bonds.

Grignard reagents are organomagnesium compounds with the general formula R-Mg-X, formed by reacting an organic halide with magnesium metal. wikipedia.org This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the resulting organomagnesium compound. wikipedia.orgmnstate.edu The formation of Grignard reagents can be subject to an induction period, and activating agents like iodine are often used to initiate the reaction. wikipedia.org The carbon-magnesium bond is highly polar, rendering the carbon atom nucleophilic and basic. mnstate.edu

The reaction of this compound with magnesium in anhydrous ether would produce the corresponding Grignard reagent, [4-(prop-2-en-1-yl)benzyl]magnesium bromide. This reagent can then participate in various reactions, such as nucleophilic addition to carbonyl compounds.

Organolithium reagents are another class of important organometallic compounds containing a carbon-lithium bond. wikipedia.org They are typically prepared by the reaction of an organic halide with lithium metal or through lithium-halogen exchange. wikipedia.org Organolithium reagents are highly reactive nucleophiles and strong bases due to the polar nature of the C-Li bond. wikipedia.orgfishersci.com

Organozinc reagents are organometallic compounds containing a carbon-zinc bond. sigmaaldrich.com They are generally less reactive than their Grignard and organolithium counterparts, which allows for greater functional group tolerance. sigmaaldrich.com The preparation of organozinc reagents can be achieved through the direct reaction of an organic halide with zinc metal, particularly highly activated Rieke® Zinc, or by transmetalation from organolithium or Grignard reagents. sigmaaldrich.com

The Barbier reaction is a key transformation involving organometallic reagents, where an alkyl halide, a carbonyl compound, and a metal such as zinc, magnesium, or indium react in a one-pot process. wikipedia.org A crucial distinction from the Grignard reaction is the in situ generation of the organometallic species in the Barbier reaction. wikipedia.org These reactions are often compatible with aqueous conditions, making them a greener alternative. wikipedia.org The reaction of propargylic bromides with aldehydes in the presence of zinc powder can lead to the formation of allenic and propargylic alcohols. mdpi.com

In the context of this compound, it could be used in a Barbier-type reaction. For instance, reacting it with an aldehyde or ketone in the presence of zinc would generate a secondary or tertiary alcohol, respectively, through the in situ formation of an organozinc intermediate.

Interactive Table: Comparison of Organometallic Reagent Formation

Organometallic ReagentMetalTypical SolventKey Characteristics
Grignard ReagentMagnesium (Mg)Diethyl ether, THFHighly nucleophilic and basic, sensitive to water and air. wikipedia.orgmnstate.edu
Organolithium CompoundLithium (Li)Ethereal solventsExtremely strong bases and potent nucleophiles, often pyrophoric. wikipedia.org
Organozinc ReagentZinc (Zn)THFMilder reactivity, tolerates more functional groups. sigmaaldrich.com

Radical Reactions Involving Benzylic Position

The benzylic position of this compound is highly susceptible to radical reactions. The carbon-bromine bond at the benzylic position is relatively weak and can be cleaved homolytically to form a stable benzylic radical. This stability arises from the delocalization of the unpaired electron into the adjacent aromatic ring. libretexts.orgmasterorganicchemistry.com

A key reaction involving this position is reductive dehalogenation. Reagents such as tributyltin hydride (Bu₃SnH), often used with a radical initiator like azobisisobutyronitrile (AIBN), can replace the bromine atom with a hydrogen atom. libretexts.org The mechanism proceeds via a radical chain process. The tributyltin radical, generated from the initiator, abstracts the bromine atom from this compound to form the corresponding 4-allylbenzyl radical and tributyltin bromide. libretexts.org This benzylic radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final product, 4-allyltoluene, and regenerate the tributyltin radical, which continues the chain reaction. libretexts.org

Table 1: Example of Radical Dehalogenation at the Benzylic Position

Reactant Reagents Product Notes

This reactivity highlights the utility of the bromomethyl group as a synthetic handle that can be removed under radical conditions when no longer needed.

Reactivity of the Allyl Moiety

The allyl group (prop-2-en-1-yl) provides a second site of reactivity within the molecule, primarily centered around its carbon-carbon double bond. This alkene can participate in a wide range of transformations common to olefins.

Olefin metathesis is a powerful reaction that redistributes alkene fragments through the cleavage and formation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). wikipedia.orglibretexts.org The allyl group of this compound can undergo cross-metathesis (CM) with other alkenes. beilstein-journals.org For example, reacting the title compound with a partner alkene in the presence of a Grubbs catalyst would lead to new, substituted alkene products, with ethylene (B1197577) being released as a byproduct. harvard.edu

The reaction's outcome is influenced by factors such as the catalyst choice, solvent, and the nature of the cross-metathesis partner. beilstein-journals.orgharvard.edu The high functional group tolerance of modern ruthenium catalysts means that the benzylic bromide is typically unaffected by the reaction conditions. nih.gov

Table 2: Representative Olefin Cross-Metathesis Reaction

Reactant 1 Reactant 2 Catalyst Product

Pericyclic reactions, such as the Claisen and Cope rearrangements, are concerted processes that occur through a cyclic transition state. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

The Claisen rearrangement requires an allyl aryl ether or allyl vinyl ether. libretexts.orgchemistrylearner.com To make this compound undergo a Claisen-type rearrangement, the benzylic bromide would first need to be converted into an appropriate ether. For instance, reaction with a phenol (B47542) would yield an allylbenzyl aryl ether. However, the classic Claisen rearrangement involves migration of an allyl group attached to oxygen onto the aromatic ring. A more relevant transformation for this substrate would be a thio-Claisen rearrangement. Conversion of the benzylic bromide to an allyl aryl sulfide, for example by reaction with a thiophenol, would create a substrate that upon heating could rearrange via a organic-chemistry.orgorganic-chemistry.org-sigmatropic shift to form a new C-C bond. wikipedia.org

The Cope rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.org The parent compound, this compound, is not a 1,5-diene and thus cannot undergo this reaction directly. A derivative would need to be synthesized that incorporates a second double bond at the appropriate position. For instance, if the benzylic bromide were used to alkylate a vinyl-containing nucleophile, the resulting 1,5-diene could potentially undergo a Cope rearrangement upon heating. masterorganicchemistry.comwikipedia.org The reaction is typically reversible unless there is a thermodynamic driving force, such as the formation of a more stable, conjugated system or the relief of ring strain. masterorganicchemistry.com

The alkene of the allyl group is susceptible to various oxidative reactions. Common transformations include dihydroxylation and epoxidation.

Dihydroxylation: The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups). This can be achieved using several methods.

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or cold, dilute potassium permanganate (B83412) (KMnO₄), add two hydroxyl groups to the same face of the double bond. khanacademy.orgorganic-chemistry.org The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. organic-chemistry.org

Anti-dihydroxylation: This proceeds via an epoxide intermediate followed by acid-catalyzed ring-opening.

Table 3: Typical Oxidative Transformations of the Allyl Group

Reaction Reagents Product Stereochemistry
Syn-Dihydroxylation 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O 1-(4-(bromomethyl)phenyl)propane-1,2-diol Syn
Syn-Dihydroxylation KMnO₄ (cold, dilute), NaOH 1-(4-(bromomethyl)phenyl)propane-1,2-diol Syn

These reactions provide a pathway to introduce further functionality into the molecule, converting the hydrophobic allyl group into a more polar diol or a reactive epoxide.

Intermolecular and Intramolecular Cyclization Reactions

The presence of two reactive sites on the same molecule opens up the possibility of cyclization reactions.

The this compound molecule is a suitable substrate for intramolecular radical cyclization. libretexts.org Treatment with a radical initiator system like tributyltin hydride and AIBN can initiate a cyclization cascade. The process begins with the formation of the 4-allylbenzyl radical via bromine abstraction by the tributyltin radical. libretexts.org This benzylic radical can then add intramolecularly to the double bond of the allyl group. libretexts.org

Kinetically, 5-exo cyclization is generally favored over 6-endo cyclization according to Baldwin's rules for radical cyclizations. In this case, the benzylic radical would add to the internal carbon of the double bond (a 6-exo cyclization) to form a six-membered ring containing a primary radical, or to the terminal carbon (a 7-endo cyclization), which is less likely. A different cyclization pattern would emerge if the radical were generated on the allyl chain. However, focusing on the benzylic radical, the most probable pathway is the formation of a six-membered ring. The resulting cyclic radical would then be quenched by abstracting a hydrogen atom from tributyltin hydride to give the final, saturated cyclic product and regenerate the chain-carrying tin radical. libretexts.org

Catalytic Cyclization Reactions

Catalytic intramolecular cyclization of this compound offers a direct route to constructing cyclic structures. While specific studies detailing the cyclization of this exact molecule are not extensively documented in the surveyed literature, the principles of transition metal-catalyzed intramolecular reactions of similar benzyl halides bearing pendant alkenes suggest plausible pathways.

Palladium-catalyzed cascade reactions, for example, are known to facilitate the formation of cyclic and bicyclic pyrrole (B145914) derivatives from benzyl halides and diene systems. nih.gov An intramolecular Heck-type reaction is a probable pathway, where oxidative addition of a palladium(0) catalyst into the carbon-bromine bond would form a benzylic palladium(II) intermediate. Subsequent intramolecular insertion of the allyl group's double bond into the benzyl-palladium bond would generate a six-membered ring, followed by β-hydride elimination to yield a dihydronaphthalene derivative. The regioselectivity of the alkene insertion and the conditions of the β-hydride elimination would be critical in determining the final product structure.

The table below illustrates a general concept for such a palladium-catalyzed intramolecular cyclization, based on established Heck reaction principles.

Table 1: Conceptual Example of Intramolecular Heck Cyclization

EntryReactantCatalyst SystemProduct Type
1This compoundPd(0) catalyst (e.g., Pd(OAc)₂, PPh₃), Base (e.g., Et₃N)Dihydronaphthalene derivative

This table represents a conceptual reaction based on known reactivities of similar substrates.

Applications of 1 Bromomethyl 4 Prop 2 En 1 Yl Benzene in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The dual functionality of 1-(bromomethyl)-4-(prop-2-en-1-yl)benzene makes it an attractive starting material for the synthesis of molecules with multiple functional domains.

The presence of two distinct reactive sites allows for the stepwise introduction of different molecular fragments. For instance, the bromomethyl group can readily react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form new carbon-heteroatom bonds. This initial reaction leaves the allyl group intact for subsequent transformations. This orthogonal reactivity is crucial for the efficient construction of complex molecules, where different parts of the molecule need to be assembled in a controlled sequence.

Reaction TypeReagent/CatalystResulting Linkage
Nucleophilic SubstitutionAmines (R-NH2)C-N
Nucleophilic SubstitutionAlcohols (R-OH) / PhenolsC-O (Ether)
Nucleophilic SubstitutionThiols (R-SH)C-S (Thioether)
Nucleophilic SubstitutionCarboxylates (R-COO-)C-O (Ester)

This table illustrates the potential nucleophilic substitution reactions at the bromomethyl position of this compound.

Following the initial substitution, the preserved allyl group can undergo a variety of reactions, including but not limited to:

Heck Coupling: Reaction with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Metathesis: Cross-metathesis with other olefins using catalysts like Grubbs' catalyst to create more complex unsaturated systems.

Epoxidation: Reaction with peroxy acids to form an epoxide ring, a versatile intermediate for further functionalization.

Hydroboration-Oxidation: Conversion of the allyl group into a primary alcohol.

This sequential reaction strategy allows for the synthesis of highly functionalized and complex molecular scaffolds from a relatively simple starting material.

Through controlled manipulation of its functional groups, this compound can be converted into a variety of advanced organic intermediates. For example, the bromomethyl group can be transformed into other functional groups such as aldehydes, carboxylic acids, or phosphonium (B103445) salts. These transformations generate new intermediates with altered reactivity, expanding their utility in organic synthesis.

TransformationReagentsResulting Functional Group
Oxidatione.g., Dimethyl sulfoxide (B87167) (DMSO)Aldehyde (-CHO)
Grignard FormationMagnesium (Mg)Grignard Reagent (-MgBr)
Wittig Reagent SynthesisTriphenylphosphine (PPh3)Phosphonium Salt (-CH2PPh3+Br-)

This table showcases potential transformations of the bromomethyl group to create advanced intermediates.

Utility in Polymer Chemistry and Functional Materials

The presence of a polymerizable allyl group and a reactive bromomethyl group makes this compound a candidate for the synthesis of functional polymers and materials.

The allyl group of this compound can participate in polymerization reactions, such as free-radical polymerization or coordination polymerization, to form a polymer backbone with pendant bromomethyl groups. These pendant groups can then be used for post-polymerization modification, allowing for the introduction of a wide range of functionalities onto the polymer chain. This approach enables the synthesis of specialty polymers with tailored properties for specific applications.

Computational and Theoretical Investigations of 1 Bromomethyl 4 Prop 2 En 1 Yl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and stability of different molecular arrangements.

The electronic structure of 1-(bromomethyl)-4-(prop-2-en-1-yl)benzene is primarily defined by the π-system of the benzene (B151609) ring, which is perturbed by the electronic effects of the bromomethyl and allyl substituents. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining the molecule's reactivity.

The benzene ring itself possesses a set of π molecular orbitals. pearson.comacs.org The degeneracy of some of these orbitals is lifted by the substituents. The allyl group, being a weak π-donor and σ-acceptor, and the bromomethyl group, being an electron-withdrawing group due to the electronegativity of bromine, both influence the energy levels of the HOMO and LUMO.

In a typical substituted benzene, the HOMO and LUMO are often the π and π* orbitals of the aromatic ring. For this compound, the HOMO is expected to have significant contributions from the benzene ring and the allyl group's double bond, making it susceptible to electrophilic attack. The LUMO, conversely, would be lowered in energy by the electron-withdrawing bromomethyl group, making the benzylic carbon a prime site for nucleophilic attack.

Computational studies on similar benzyl-type carbanions have shown that the charge distribution is significantly influenced by substituents and counterions, which in turn affects the electronic structure. psu.edu For this compound, the interplay between the weakly activating allyl group and the deactivating bromomethyl group would create a nuanced electronic landscape.

Table 1: Predicted Influence of Substituents on the Frontier Molecular Orbitals of the Benzene Ring

SubstituentEffect on Benzene RingInfluence on HOMOInfluence on LUMO
-CH₂-CH=CH₂ (Allyl)Weakly ActivatingRaises energyMinor effect
-CH₂Br (Bromomethyl)DeactivatingLowers energyLowers energy significantly

This table is a qualitative prediction based on the known electronic effects of the substituent groups.

The conformational landscape of this compound is determined by the rotation around the single bonds connecting the substituents to the benzene ring. The most significant conformational flexibility arises from the rotation of the allyl group.

Studies on allylbenzene (B44316) have identified two stable conformers that are close in energy. documentsdelivered.com These conformers are characterized by the dihedral angle between the plane of the benzene ring and the allyl group. The minimum energy conformer is predicted to have the allyl group nearly perpendicular to the plane of the benzene ring, with the olefinic C=C bond eclipsed with the Cα-Hα bond. dtic.mil A second stable conformer exists with a small energy difference. documentsdelivered.com The energy barrier between these conformers is relatively low, suggesting that at room temperature, the molecule is conformationally flexible. documentsdelivered.com

For this compound, the rotation of the bromomethyl group also contributes to the conformational possibilities. However, the barrier to rotation for a methyl group on a benzene ring is generally low. The most stable conformation would likely seek to minimize steric hindrance between the bromomethyl group and the adjacent ring hydrogens, as well as any potential interactions with the allyl group.

Table 2: Calculated Conformational Data for the Analogous Compound Allylbenzene

Computational MethodEnergy Difference (kcal/mol)Rotational Barrier (kcal/mol)
MP4/6-31G**0.442.7

Data is for the two stable conformers of allylbenzene. documentsdelivered.com This data provides an analogy for the expected conformational behavior of the allyl group in this compound.

Mechanistic Probing of Reactions

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating reaction energetics.

The primary reaction pathway for this compound is nucleophilic substitution at the benzylic carbon. This can proceed through either an S(_N)1 or S(_N)2 mechanism, and computational studies on substituted benzyl (B1604629) bromides have shed light on the factors governing this choice. researchgate.netquora.com

The S(_N)1 mechanism involves the formation of a benzyl carbocation intermediate. The stability of this carbocation is crucial. The 4-allyl group is weakly electron-donating and can stabilize the positive charge through resonance, making the S(_N)1 pathway plausible. quora.com

The S(_N)2 mechanism involves a backside attack by a nucleophile, proceeding through a trigonal-bipyramidal transition state. pearson.comresearchgate.net Computational studies on the reaction of benzyl bromides with nucleophiles like pyridine (B92270) have shown that the structure of the transition state is highly dependent on the substituents on the benzene ring. Electron-donating groups lead to a "looser" transition state with more S(_N)1 character, while electron-withdrawing groups result in a "tighter" transition state with more S(_N)2 character. researchgate.net

Given that the 4-allyl group is weakly activating, the reaction of this compound with a nucleophile is expected to proceed via an S(_N)2 mechanism, but with a transition state that is looser than that of an unsubstituted benzyl bromide.

Computational studies allow for the calculation of activation parameters such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide a quantitative measure of the reaction's feasibility and rate.

For the nucleophilic substitution of substituted benzyl bromides, it has been shown that both electron-donating and electron-withdrawing groups can accelerate the reaction, leading to U-shaped Hammett plots. researchgate.net This is because electron-donating groups stabilize the developing positive charge in a looser, S(_N)1-like transition state, while electron-withdrawing groups polarize the C-Br bond, making the carbon more electrophilic for attack in a tighter, S(_N)2-like transition state.

The allyl group at the para position is expected to have a modest accelerating effect on the rate of nucleophilic substitution compared to unsubstituted benzyl bromide. The calculated activation parameters would reflect this. For instance, in reactions with pyridine, electron-donating substituents on benzyl bromide generally lead to lower ΔG‡ and ΔH‡ values. researchgate.net

Table 3: Qualitative Predicted Effect of the 4-Allyl Group on Activation Parameters for Nucleophilic Substitution

ParameterPredicted Effect of 4-Allyl Group (vs. H)Rationale
ΔG‡ (Activation Energy)DecreaseStabilization of the transition state
ΔH‡ (Activation Enthalpy)DecreaseWeaker C-Br bond due to electronic donation
ΔS‡ (Activation Entropy)Minimal ChangeSubstituent effect on entropy is generally small

This table presents a qualitative prediction based on studies of other substituted benzyl bromides. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. Computational methods can be used to analyze and predict these interactions. For this compound, the key interactions determining its crystal packing would include van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···Br and C-H···π interactions.

Studies on the crystal structures of related benzyl bromide derivatives reveal the importance of various weak interactions. For example, in N-benzylcinchonidinium bromide, C-H···Br contacts are observed. iucr.orgiucr.org Furthermore, π-π stacking interactions between benzene rings are a common feature in the crystal packing of aromatic compounds. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 1-(bromomethyl)-4-(prop-2-en-1-yl)benzene, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via bromination of alkyl-substituted benzenes. A primary method involves electrophilic substitution using brominating agents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in organic solvents such as dichloromethane or chloroform. Reaction temperature (0–25°C) and stoichiometric control of the brominating agent are critical to avoid over-bromination . Alternatively, Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) can enhance regioselectivity during bromination of pre-functionalized substrates like 4-(prop-2-en-1-yl)toluene . Purification via column chromatography or recrystallization is recommended to isolate the product with >95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the bromomethyl group (δ ~4.3–4.5 ppm for CH₂Br) and the allyl substituent (δ 5.1–5.3 ppm for CH₂=CH–).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification (e.g., [M+H]⁺ for C₁₀H₁₁Br expected at m/z 210.0004).
  • FT-IR : Peaks at ~560–600 cm⁻¹ (C–Br stretch) and 1640 cm⁻¹ (C=C stretch) are diagnostic .
  • HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS can assess purity and detect volatile byproducts.

Advanced Research Questions

Q. How can SHELX software be utilized in the structural analysis of this compound?

SHELXL is widely used for refining single-crystal X-ray diffraction data. For this compound:

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) reduces thermal motion artifacts.
  • Refinement : Anisotropic displacement parameters for Br and C atoms improve model accuracy. Constraints can be applied to the allyl group’s torsional angles.
  • Validation : The R-factor (<5%) and goodness-of-fit (GOF ≈1.0) should be monitored. SHELXD or OLEX2 interfaces aid in resolving twinning or disorder in the crystal lattice .

Q. What are the mechanistic considerations for nucleophilic substitution reactions involving the bromomethyl group?

The bromomethyl group undergoes SN2 reactions due to its primary alkyl halide nature. Key factors include:

  • Nucleophile Strength : Polar aprotic solvents (e.g., DMF) enhance reactivity of nucleophiles like azide or thiols.
  • Steric Effects : Bulky nucleophiles may require phase-transfer catalysts (e.g., tetrabutylammonium bromide).
  • Competing Elimination : Elevated temperatures or strong bases (e.g., KOH) can lead to E2 elimination, forming 4-(prop-2-en-1-yl)styrene. Monitoring via TLC or in situ IR is advised to optimize substitution yield .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

  • Cross-Validation : Compare NMR data with DFT-calculated shifts (e.g., using Gaussian or ORCA) to confirm assignments.
  • Crystallographic Correlation : Resolve ambiguities in allyl group conformation or bromine positioning via X-ray structure determination .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in crowded spectral regions (e.g., aromatic vs. allylic protons) .

Methodological Tables

Key Reaction Optimization Parameters
Bromination Agent
Catalyst
Temperature
Crystallographic Refinement Metrics
Resolution Limit
R-factor
Thermal Motion

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